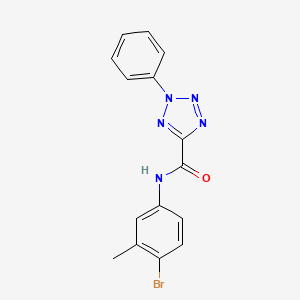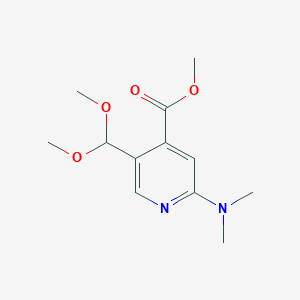
6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H28ClN3O4 and its molecular weight is 578.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds with pyrazole and quinoline moieties, similar to the compound , often focuses on their efficient synthesis and characterization. For example, Prasath et al. (2015) reported on the ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, highlighting the potential of these compounds for antimicrobial applications. This study demonstrates the use of ultrasound to improve the yields of such complex molecules, suggesting a broader applicability for the synthesis of related compounds (Prasath et al., 2015).
Antimicrobial Properties
The antimicrobial properties of quinoline-pyrazole compounds are a significant area of research. Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents, showing that structural modifications can enhance their potency. This research underscores the potential of chemically related compounds to serve as bases for developing new antimicrobial agents (Ansari & Khan, 2017).
Pharmacological Potential
Compounds with quinoline and pyrazole structures have also been investigated for their potential in pharmacology. For instance, Abdulla et al. (2014) explored substituted pyrazole derivatives for their anti-inflammatory activities. This study indicates that such compounds could be promising candidates for developing new anti-inflammatory drugs (Abdulla et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is synthesized from 2-chlorobenzaldehyde and 2-phenylacetylacetone. The second intermediate is 1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ol, which is synthesized from 2-methoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-phenylacetylacetone", "2-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one:", "- Step 1: 2-chlorobenzaldehyde is reacted with 2-phenylacetylacetone in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 6-chloro-4-phenylquinolin-2(1H)-one.", "- Step 2: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.", "Synthesis of 1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ol:", "- Step 1: 2-methoxybenzaldehyde is reacted with ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ol.", "- Step 2: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.", "Coupling of the two intermediates:", "- The two intermediates are coupled using a condensation reaction in the presence of a base such as potassium carbonate and a solvent such as ethanol to form the final product, 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.", "- The product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] } | |
| 312596-60-4 | |
Fórmula molecular |
C34H28ClN3O4 |
Peso molecular |
578.07 |
Nombre IUPAC |
6-chloro-3-[3-(2-methoxyphenyl)-2-(2-methoxy-2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C34H28ClN3O4/c1-41-29-16-10-9-15-24(29)28-20-27(37-38(28)34(40)32(42-2)22-13-7-4-8-14-22)31-30(21-11-5-3-6-12-21)25-19-23(35)17-18-26(25)36-33(31)39/h3-19,28,32H,20H2,1-2H3,(H,36,39) |
Clave InChI |
ZOQSHPVDIFXNAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C(C3=CC=CC=C3)OC)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)
![ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate](/img/structure/B2420202.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2420206.png)
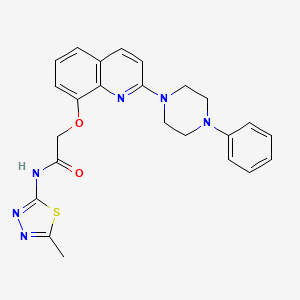
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2420210.png)
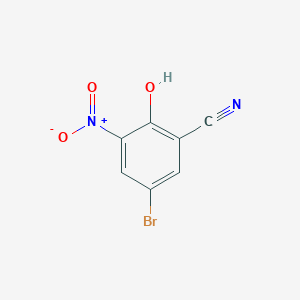
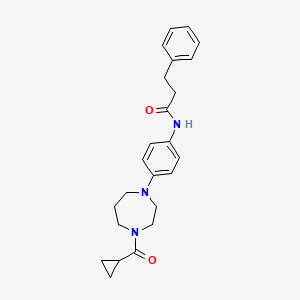
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2420217.png)

![Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate](/img/structure/B2420221.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2420222.png)
